

Spectroscopic Profile of Ethyl (S)-4-chloro-3-hydroxybutyrate: A Technical Guide

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Compound of Interest

Compound Name: *Ethyl (S)-4-chloro-3-hydroxybutyrate*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Ethyl (S)-4-chloro-3-hydroxybutyrate, a key chiral building block in the synthesis of various pharmaceuticals. The document presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in clearly structured tables, alongside the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for Ethyl (S)-4-chloro-3-hydroxybutyrate.

¹H NMR (Proton NMR) Data

Solvent: Chloroform-d (CDCl₃) Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
4.30 - 4.28	m	1H	CH(OH)	
4.18	q	7.2	2H	OCH ₂ CH ₃
3.61 - 3.60	m	2H	CH ₂ Cl	
3.01	s	1H	OH	
2.66 - 2.57	m	2H	CH ₂ COO	
1.29 - 1.24	m	3H	OCH ₂ CH ₃	

¹³C NMR (Carbon-13 NMR) Data.[1]

Solvent: Chloroform-d (CDCl₃) Frequency: 126 MHz

Chemical Shift (δ) ppm	Carbon Type	Assignment
171.76	C=O	Ester Carbonyl
67.93	CH(OH)	Carbonyl with Hydroxyl Group
60.98	OCH ₂	Methylene of Ethyl Group
48.12	CH ₂ Cl	Methylene with Chlorine
38.51	CH ₂ COO	Methylene adjacent to Carbonyl
14.07	CH ₃	Methyl of Ethyl Group

IR (Infrared) Spectroscopy Data

Technique: Neat

Wavenumber (cm ⁻¹)	Description of Vibration
3452	O-H stretch (broad)
2982	C-H stretch (aliphatic)
1730	C=O stretch (ester)

Mass Spectrometry (MS) Data

Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

m/z (Mass-to-Charge Ratio)	Proposed Fragment
167.2	[M+H] ⁺ (protonated molecule)

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.[\[1\]](#) A small amount of the neat Ethyl (S)-4-chloro-3-hydroxybutyrate was dissolved in the solvent and placed in a 5 mm NMR tube. For ¹H NMR, the spectra were acquired with a sufficient number of scans to ensure a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ 0.00). For ¹³C NMR, a proton-decoupled spectrum was obtained.

Infrared (IR) Spectroscopy

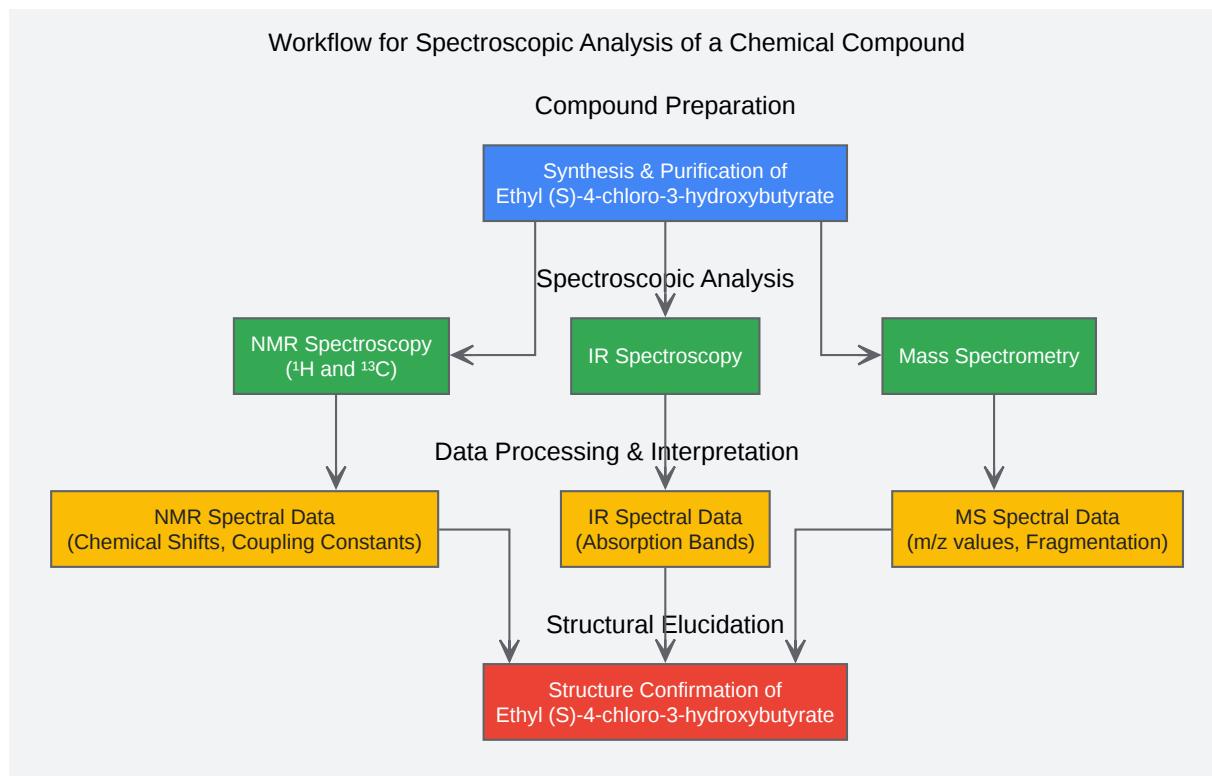
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer.[\[2\]](#) A drop of the neat liquid sample was placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. The spectrum was recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates was taken prior to the sample measurement and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

Mass Spectrometry (MS)

Mass spectral data was acquired using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). The sample, dissolved in a volatile organic solvent like dichloromethane or ethyl acetate, was injected into the GC. The GC was equipped with a suitable capillary column to separate the compound from any impurities. The separated compound then entered the mass spectrometer, where it was ionized, typically by electron impact (EI). The resulting fragments were separated based on their mass-to-charge ratio (m/z) to produce the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and interpreting the spectroscopic data for a chemical compound like Ethyl (S)-4-chloro-3-hydroxybutyrate.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.

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References

- 1. gcms.cz [gcms.cz]
- 2. Ethyl (3S)-4-chloro-3-hydroxybutanoate | C6H11ClO3 | CID 7019277 - PubChem [pubchem.ncbi.nlm.nih.gov]
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